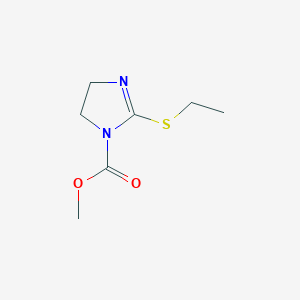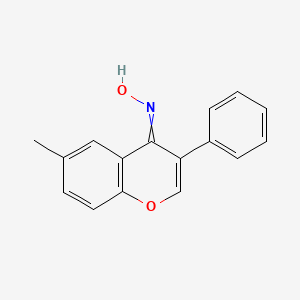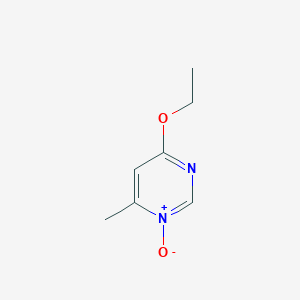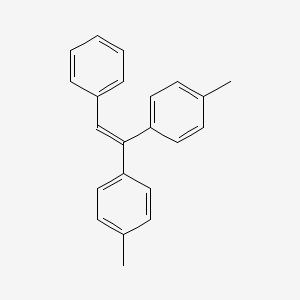
2,2-Dibutyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibutyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of two butyl groups at the 2-position further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibutyl-1,3-dithiolane typically involves the reaction of 1,3-dithiol with butyl halides under mild conditions. One common method includes the use of 1,3-dithiol and butyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure the efficient formation of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or disulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophilic bases
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted dithiolanes
科学的研究の応用
2,2-Dibutyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential in drug delivery systems due to its ability to undergo thiol-disulfide exchange reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties, such as self-healing materials and stimuli-responsive hydrogels.
作用機序
The mechanism of action of 2,2-Dibutyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the strained sulfur-sulfur bond in the five-membered ring, which makes it prone to nucleophilic attack. The compound can interact with thiol-containing molecules, leading to the formation of new disulfide bonds and the release of the original thiol group. This mechanism is crucial for its applications in drug delivery and dynamic covalent chemistry.
類似化合物との比較
1,3-Dithiolane: Lacks the butyl groups, leading to different reactivity and applications.
1,3-Dithiane: Contains a six-membered ring, resulting in less ring strain and different chemical properties.
2,2-Dimethyl-1,3-dithiolane: Similar structure but with methyl groups instead of butyl groups, affecting its reactivity and applications.
Uniqueness of 2,2-Dibutyl-1,3-dithiolane: The presence of two butyl groups at the 2-position of the 1,3-dithiolane ring imparts unique chemical properties to this compound. These groups increase the compound’s hydrophobicity and influence its reactivity, making it distinct from other members of the 1,3-dithiolane family. Its ability to undergo thiol-disulfide exchange reactions efficiently makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
59729-25-8 |
|---|---|
分子式 |
C11H22S2 |
分子量 |
218.4 g/mol |
IUPAC名 |
2,2-dibutyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-5-7-11(8-6-4-2)12-9-10-13-11/h3-10H2,1-2H3 |
InChIキー |
OVCKIQROGZGICM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(SCCS1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)


![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


